![molecular formula C21H22N2O4 B2918835 (Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate CAS No. 879923-02-1](/img/structure/B2918835.png)
(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate
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Description
(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry and Material Science
- Photopolymerization Initiators: Research has shown that certain phosphine oxide derivatives are highly effective as photoinitiators in radical polymerizations of vinyl monomers, highlighting the potential utility of related compounds in photopolymerization processes (Kajiwara et al., 1993).
- Protective Reagents for Carbohydrates: N-Pivaloyl imidazole has been utilized as a selective protective reagent for monosaccharides, demonstrating the relevance of pivaloyl esters in carbohydrate chemistry for enhancing regioselectivity (Santoyo-González et al., 1998).
- Polyelectrolytes Synthesis: Copolymers of vinyl-based heterocycles have been synthesized, indicating the application of vinyl imidazole derivatives in creating polyelectrolytes with specific reactivity ratios and polymeric properties (Danilovtseva et al., 2012).
Catalysis and Organic Synthesis
- Cycloaddition Reactions: Vinylaziridines have been used in Pd-catalyzed dynamic kinetic asymmetric transformations, underscoring the role of vinyl-substituted compounds in facilitating stereoselective cycloadditions (Trost & Fandrick, 2003).
- Homogeneous Acylation: Vinyl esters have been employed in the acylation of cellulose in ionic liquids, highlighting an efficient route for modifying biopolymers and enhancing their solubility and processability (Hinner et al., 2016).
Material Characterization and Design
- Organic Solar Cells: The use of benzothiadiazole/imide-based acceptors in organic photovoltaics demonstrates the importance of vinylimide derivatives in enhancing the power conversion efficiencies of solar cells (Bloking et al., 2011).
properties
IUPAC Name |
[3-hydroxy-4-[(Z)-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-21(2,3)20(26)27-13-9-10-14(17(24)11-13)18(25)12-19-22-15-7-5-6-8-16(15)23(19)4/h5-12,24-25H,1-4H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIUFCUQDHRQBS-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N2C)/O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate |
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